4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenecarboxaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

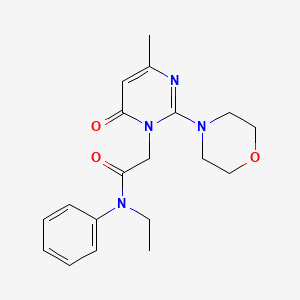

The compound is a derivative of tetramethyl-1,3,2-dioxaborolane, which is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, are synthesized through substitution reactions .Molecular Structure Analysis

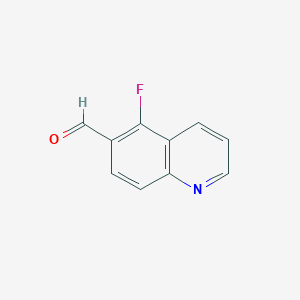

The compound likely contains a naphthalene ring, a carboxaldehyde group, and a tetramethyl-1,3,2-dioxaborolane group. The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis

As a boronic ester, this compound could potentially participate in Suzuki-Miyaura cross-coupling reactions . These reactions are commonly used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds.Physical And Chemical Properties Analysis

Specific physical and chemical properties such as melting point, solubility, and stability under various conditions would need to be determined experimentally. Similar compounds, like 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, are solid at room temperature and have a melting point of around 170°C .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Derivatives

A study by Büttner et al. (2007) demonstrated the use of a related compound in the synthesis of biologically active derivatives. Specifically, they developed a new building block for the synthesis of silicon-based drugs and odorants, including the retinoid agonist disila-bexarotene. This showcases the potential of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenecarboxaldehyde in drug development (Büttner et al., 2007).

Development of Semiconducting Polymers

Kawashima et al. (2013) used a similar compound for the synthesis of high-performance semiconducting polymers. They developed 5,10-diborylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole, a precursor used in creating donor–acceptor copolymers. This suggests the role of such compounds in advancing materials science and electronics (Kawashima et al., 2013).

Hydrogen Sorption in Metal-Organic Frameworks

Rowsell et al. (2004) explored the hydrogen sorption properties of metal-organic frameworks (MOFs) using various compounds including this compound. Their findings indicate the potential of such compounds in hydrogen storage applications, which is vital for sustainable energy solutions (Rowsell et al., 2004).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . The resulting product is pinacol benzyl boronate .

Biochemical Pathways

The compound affects the biochemical pathway involving the conversion of alkylbenzenes to pinacol benzyl boronate . This conversion is facilitated by the compound’s ability to donate a boron atom during the borylation process .

Pharmacokinetics

The compound’s solubility, melting point, and other physical and chemical properties can influence its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action involve the transformation of alkylbenzenes into pinacol benzyl boronate . This transformation is facilitated by the compound’s ability to donate a boron atom during the borylation process .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemical species can influence the compound’s action, efficacy, and stability . For instance, the compound is recommended to be stored under inert gas at room temperature .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BO3/c1-16(2)17(3,4)21-18(20-16)15-10-9-12(11-19)13-7-5-6-8-14(13)15/h5-11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOLGAMKDPDGSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Dimethylamino)-1-{3-[2-(4-tertbutoxycarbonylpiperazin-1-yl)ethoxy]phenyl}-prop-2-ene-1-one cis/trans isomers](/img/structure/B2860390.png)

![2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2860400.png)

![N-cyclohexyl-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2860404.png)

![3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine](/img/structure/B2860406.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2860407.png)